molecular formula C20H29N3O3 B2955121 1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 954696-18-5

1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2955121
CAS No.: 954696-18-5
M. Wt: 359.47
InChI Key: RHJIOEKDXOMMDW-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C20H29N3O3 and its molecular weight is 359.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods to synthesize new classes of compounds, including cyclic dipeptidyl ureas and triazines, which involve reactions of cyclohexyl or benzyl isocyanides with other chemical entities to create complex structures with potential bioactive properties (Sañudo et al., 2006). Such methodologies can be instrumental in creating derivatives of "1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea" for further exploration of their biological or pharmacological activities.

Enzyme Inhibition and Biochemical Evaluation

Compounds structurally related to "this compound" have been assessed for their potential as enzyme inhibitors. For instance, a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated significant antiacetylcholinesterase activity, indicating the potential of similar compounds in the development of therapeutic agents for conditions like Alzheimer's disease (Vidaluc et al., 1995).

Anticancer Investigations

Further research has explored the synthesis of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, showing promising anticancer activities. This indicates the potential for similar urea derivatives to be investigated for their efficacy in cancer treatment (El-Sawy et al., 2013).

Molecular Structure and Conformational Studies

Studies on the molecular structure and conformational properties of similar compounds, such as ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine, have been conducted to understand their structural dynamics and potential interactions with biological targets (Iriepa et al., 1997).

Detection and Analytical Applications

The development of solvatochromic fluorescence probes based on N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea demonstrates the use of urea derivatives in the detection of various analytes, showcasing their potential in analytical chemistry (Bohne et al., 2005).

Properties

IUPAC Name

1-cyclohexyl-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-2-26-18-10-8-17(9-11-18)23-14-15(12-19(23)24)13-21-20(25)22-16-6-4-3-5-7-16/h8-11,15-16H,2-7,12-14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJIOEKDXOMMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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